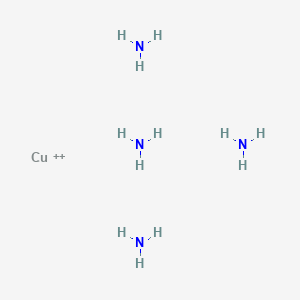

Tetraamminecopper ion

Description

Properties

CAS No. |

16828-95-8 |

|---|---|

Molecular Formula |

CuH12N4+2 |

Molecular Weight |

131.67 g/mol |

IUPAC Name |

copper;azane |

InChI |

InChI=1S/Cu.4H3N/h;4*1H3/q+2;;;; |

InChI Key |

QKSIFUGZHOUETI-UHFFFAOYSA-N |

SMILES |

N.N.N.N.[Cu+2] |

Canonical SMILES |

N.N.N.N.[Cu+2] |

Other CAS No. |

16828-95-8 |

Origin of Product |

United States |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of Tetraamminecopper(II) Sulfate Monohydrate

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the synthesis and characterization of tetraamminecopper(II) sulfate monohydrate, [Cu(NH₃)₄]SO₄·H₂O. It outlines a robust, step-by-step protocol for the preparation of this inorganic complex from copper(II) sulfate pentahydrate and aqueous ammonia. Furthermore, this document details the essential analytical techniques for its characterization, including Ultraviolet-Visible (UV-Vis) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, and Magnetic Susceptibility measurement. All quantitative data is summarized for clarity, and detailed experimental methodologies are provided. Logical workflows for synthesis and characterization are presented using standardized diagrams to facilitate reproducibility and understanding.

Introduction

Tetraamminecopper(II) sulfate monohydrate is a coordination compound with the chemical formula [Cu(NH₃)₄]SO₄·H₂O.[1] This salt consists of the complex cation [Cu(NH₃)₄]²⁺ and the sulfate anion SO₄²⁻, with one molecule of water of hydration. The complex cation features a central copper(II) ion coordinated to four ammonia (ammine) ligands. It is a classic example used in inorganic chemistry to demonstrate principles of coordination chemistry, ligand field theory, and the synthesis of complex salts.[2] The striking change from the pale blue of the starting copper(II) salt to the deep, royal blue of the tetraammine complex provides a vivid illustration of a ligand exchange reaction.[2] This guide offers a comprehensive protocol for its synthesis and subsequent characterization.

Synthesis of Tetraamminecopper(II) Sulfate Monohydrate

The synthesis is achieved by the displacement of water ligands in the aqueous copper(II) ion with ammonia ligands.[1] The much greater insolubility of the product in ethanol compared to water allows for its precipitation and isolation.

Balanced Chemical Equation

The overall reaction for the synthesis is as follows:

CuSO₄·5H₂O(aq) + 4NH₃(aq) → [Cu(NH₃)₄]SO₄·H₂O(s) + 4H₂O(l)[1][3][4]

Experimental Protocol: Synthesis

Materials:

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) - Toxic and irritant[5]

-

Concentrated aqueous ammonia (NH₃, ~15 M) - Toxic, corrosive, and volatile[5]

-

Ethanol (95% or absolute) - Flammable[5]

-

Distilled water

-

Beakers (100 mL, 250 mL)

-

Graduated cylinders

-

Glass stirring rod

-

Hot plate or water bath

-

Ice bath

-

Buchner funnel and filter flask (vacuum filtration setup)

-

Filter paper

-

Spatula

-

Watch glass

Safety Precautions:

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.[6][7]

-

Ventilation: This procedure must be performed in a well-ventilated fume hood, especially when handling concentrated ammonia.[8][9]

-

Chemical Handling: Avoid skin and eye contact with all chemicals.[8] Concentrated ammonia can cause severe burns and respiratory irritation.[9][10] Copper(II) sulfate is harmful if swallowed and is an irritant.[5] Ethanol is highly flammable; keep it away from open flames or hot surfaces.[5]

-

Waste Disposal: Dispose of all chemical waste according to institutional guidelines.[8]

Procedure:

-

Dissolution: Weigh approximately 6.0 g of copper(II) sulfate pentahydrate (CuSO₄·5H₂O) and transfer it to a 250 mL beaker. Add 10-15 mL of distilled water and warm gently on a hot plate or in a water bath, stirring until the solid is completely dissolved.[4][5] Do not boil the solution.

-

Complexation: In a fume hood, slowly and carefully add 15 mL of concentrated aqueous ammonia to the copper sulfate solution while stirring continuously.[5][11] A light blue precipitate of copper(II) hydroxide may initially form, but it will dissolve upon the addition of excess ammonia to yield a deep blue-violet solution of the tetraamminecopper(II) complex.[2][5][12]

-

Precipitation: Once a clear, deep blue solution is obtained, remove the beaker from the heat. Slowly add 25 mL of ethanol to the solution with constant stirring.[4][13] The tetraamminecopper(II) sulfate monohydrate is less soluble in the ethanol-water mixture and will precipitate out as fine, dark blue crystals.[4]

-

Crystallization: Place the beaker in an ice bath for 10-15 minutes to maximize the precipitation and crystal growth.[1][4]

-

Isolation: Set up a vacuum filtration apparatus with a Buchner funnel and a properly sized piece of filter paper. Wet the filter paper with a small amount of ethanol.

-

Filtration: Filter the cold crystal suspension under vacuum. Use a spatula to transfer all the crystals from the beaker to the funnel.[3]

-

Washing: Wash the collected crystals on the filter paper with two small portions (5-10 mL each) of cold ethanol.[3][5] This helps to remove any remaining soluble impurities and aids in drying.

-

Drying: Continue to draw air through the funnel for several minutes to partially dry the crystals. Transfer the crystals to a pre-weighed watch glass, spread them out, and allow them to air-dry completely. The dry solid should be a fine, easily powdered substance.[3][5]

-

Yield Calculation: Weigh the final product and calculate the percent yield based on the initial mass of copper(II) sulfate pentahydrate, which is the limiting reagent.[1][5]

Synthesis Workflow Diagram

Caption: Experimental workflow for the synthesis of tetraamminecopper(II) sulfate.

Characterization of Tetraamminecopper(II) Sulfate Monohydrate

Characterization confirms the identity, purity, and electronic structure of the synthesized complex. Key techniques include UV-Vis and IR spectroscopy, and magnetic susceptibility measurements.

UV-Visible Spectroscopy

This technique probes the d-d electronic transitions within the copper(II) complex, which are responsible for its vibrant color.[2]

Experimental Protocol:

-

Prepare a dilute aqueous solution of the synthesized [Cu(NH₃)₄]SO₄·H₂O of a known concentration (e.g., 0.05 M).

-

Calibrate a UV-Vis spectrophotometer with a distilled water blank.

-

Fill a cuvette with the sample solution.

-

Scan the absorbance of the solution across the visible range (typically 400-800 nm).[14]

-

Identify the wavelength of maximum absorbance (λmax).

Data Summary:

| Parameter | Typical Value | Reference |

| Appearance of Solution | Deep Blue-Violet | [2] |

| λmax (d-d transition) | 600 - 650 nm | [2][15] |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the characteristic vibrational frequencies of the functional groups within the complex, namely the Cu-N bonds, N-H bonds of the ammonia ligands, and the S-O bonds of the sulfate anion.[2]

Experimental Protocol:

-

Ensure the sample is completely dry.

-

Prepare a solid sample for analysis, typically by creating a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

-

Record the FT-IR spectrum, typically over the range of 4000-400 cm⁻¹.[14]

-

Identify the key absorption bands and compare them to literature values.

Data Summary:

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

| N-H Stretch (ammine) | 3100 - 3400 | [2] |

| N-H Bend (ammine) | ~1600 | [16] |

| S-O Stretch (sulfate) | ~1100 | [14] |

| Cu-N Stretch | 420 - 448 | [2][16] |

Magnetic Susceptibility

This measurement determines the magnetic properties of the complex, indicating whether it is paramagnetic (unpaired electrons) or diamagnetic (all electrons paired). For Cu(II), a d⁹ metal ion, the presence of one unpaired electron is expected.[17]

Experimental Protocol:

-

A precise mass of the dry crystalline sample is placed in a sample holder.

-

The measurement is performed using a magnetic susceptibility balance (e.g., a Guoy balance or a SQUID magnetometer).

-

The measured susceptibility is corrected for the diamagnetism of the constituent atoms (Pascal's constants).

-

The effective magnetic moment (μ_eff) is calculated from the corrected molar magnetic susceptibility.

Data Summary:

| Parameter | Expected Property/Value | Reference |

| Magnetic Behavior | Paramagnetic | [17][18] |

| Unpaired Electrons (n) | 1 | [17] |

| Calculated Magnetic Moment (μ_eff) | ~1.73 Bohr Magnetons (BM) | [17] |

Characterization Workflow Diagram

Caption: Logical workflow for the characterization of the synthesized complex.

References

- 1. labguider.com [labguider.com]

- 2. Tetraamminecopper(2+) Sulfate|Research Grade [benchchem.com]

- 3. creative-chemistry.org.uk [creative-chemistry.org.uk]

- 4. scribd.com [scribd.com]

- 5. sciencemadness.org [sciencemadness.org]

- 6. archpdfs.lps.org [archpdfs.lps.org]

- 7. datasheets.scbt.com [datasheets.scbt.com]

- 8. cuhk.edu.hk [cuhk.edu.hk]

- 9. quora.com [quora.com]

- 10. TETRAAMMINECOPPER (II) SULFATE HYDRATE | 10380-29-7 [chemicalbook.com]

- 11. (Solved) - Please read entirely: Experiment: The Synthesis of... (1 Answer) | Transtutors [transtutors.com]

- 12. m.youtube.com [m.youtube.com]

- 13. youtube.com [youtube.com]

- 14. ijses.com [ijses.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. quora.com [quora.com]

- 18. scribd.com [scribd.com]

A Technical Guide to the Formation Constant of the Tetraamminecopper(II) Ion

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the formation constant of the tetraamminecopper(II) ion, [Cu(NH₃)₄]²⁺. It details the underlying chemical principles, presents quantitative thermodynamic data, and outlines the primary experimental protocols for the determination of this crucial value in coordination chemistry.

Introduction to the Formation Constant

In coordination chemistry, the formation constant (K_f), also known as the stability constant or association constant, quantifies the equilibrium of the formation of a complex ion in solution from its constituent metal ion and ligands.[1][2] A large formation constant indicates a high concentration of the complex at equilibrium, signifying its stability.[1][3] The tetraamminecopper(II) ion is a classic example of a coordination complex, renowned for its vibrant royal blue or deep blue-violet color, which forms when excess ammonia is added to a solution of copper(II) ions.[3][4] Understanding its formation constant is fundamental for applications in analytical chemistry, process chemistry, and for modeling metal-ligand interactions in more complex systems.

Chemical Equilibrium of Tetraamminecopper(II) Formation

The formation of the tetraamminecopper(II) ion is not a single-step process. It involves the stepwise replacement of water molecules from the hydrated copper(II) ion, typically the tetraaquacopper(II) ion, [Cu(H₂O)₄]²⁺, by ammonia ligands.[1][4][5]

The overall reaction is represented as:

[Cu(H₂O)₄]²⁺(aq) + 4NH₃(aq) ⇌ [Cu(NH₃)₄]²⁺(aq) + 4H₂O(l)[1][3]

The equilibrium expression for this overall reaction gives the overall formation constant, β₄ (or K_f):

K_f = β₄ = (\frac{[[Cu(NH₃)₄]²⁺]}{[[Cu(H₂O)₄]²⁺][NH₃]⁴})

The formation occurs in four distinct steps, each with its own stepwise formation constant (K₁, K₂, K₃, K₄).[1][5]

-

Step 1: [Cu(H₂O)₄]²⁺ + NH₃ ⇌ [Cu(H₂O)₃(NH₃)]²⁺ + H₂O, with K₁ = (\frac{[[Cu(H₂O)₃(NH₃)]²⁺]}{[[Cu(H₂O)₄]²⁺][NH₃]})[1][5]

-

Step 2: [Cu(H₂O)₃(NH₃)]²⁺ + NH₃ ⇌ [Cu(H₂O)₂(NH₃)₂]²⁺ + H₂O, with K₂ = (\frac{[[Cu(H₂O)₂(NH₃)₂]²⁺]}{[[Cu(H₂O)₃(NH₃)]²⁺][NH₃]})[1][5]

-

Step 3: [Cu(H₂O)₂(NH₃)₂]²⁺ + NH₃ ⇌ [Cu(H₂O)(NH₃)₃]²⁺ + H₂O, with K₃ = (\frac{[[Cu(H₂O)(NH₃)₃]²⁺]}{[[Cu(H₂O)₂(NH₃)₂]²⁺][NH₃]})[1][5]

-

Step 4: [Cu(H₂O)(NH₃)₃]²⁺ + NH₃ ⇌ [Cu(NH₃)₄]²⁺ + H₂O, with K₄ = (\frac{[[Cu(NH₃)₄]²⁺]}{[[Cu(H₂O)(NH₃)₃]²⁺][NH₃]})[1][5]

The overall formation constant is the product of the stepwise constants: β₄ = K₁ × K₂ × K₃ × K₄.[1][5]

Caption: Stepwise formation of the tetraamminecopper(II) ion.

Data Presentation: Formation Constants and Thermodynamic Data

The stability of the tetraamminecopper(II) complex is reflected in its large formation constant. The values are often expressed in logarithmic form (log K or log β).

Table 1: Stepwise and Overall Formation Constants of Copper(II)-Ammine Complexes

| Constant | Value | log K | Cumulative log β |

| K₁ | 1.9 x 10⁴ | 4.28 | log β₁ = 4.28 |

| K₂ | 3.9 x 10³ | 3.59 | log β₂ = 7.87 |

| K₃ | 1.0 x 10³ | 3.00 | log β₃ = 10.87 |

| K₄ | 1.5 x 10² | 2.18 | log β₄ = 13.05 |

| β₄ (K_f) | 1.1 x 10¹³ | 13.05 |

Note: Values are approximate and can vary slightly with experimental conditions (temperature, ionic strength). Data compiled from multiple sources.[1][5][6]

Table 2: Standard Gibbs Free Energy of Formation (ΔG°_f) at 25°C

| Species | ΔG°_f (kJ/mol) |

| Cu²⁺(aq) | 65.0 |

| NH₃(aq) | -16.5 |

| [Cu(NH₃)₄]²⁺(aq) | -75.5 |

Data sourced from Gauth.[7]

From this data, the standard Gibbs free energy change for the overall formation reaction (ΔG°_rxn) can be calculated: ΔG°_rxn = ΔG°_f([Cu(NH₃)₄]²⁺) - [ΔG°_f(Cu²⁺) + 4 × ΔG°_f(NH₃)] ΔG°_rxn = -75.5 - [65.0 + 4 × (-16.5)] = -74.5 kJ/mol.[7] The negative value of ΔG°_rxn indicates that the formation of the complex is a spontaneous process under standard conditions.

Experimental Protocols for Determining the Formation Constant

The most common methods for determining the formation constant of colored complexes like tetraamminecopper(II) are spectrophotometry and potentiometric (pH-metric) titration.[2][8]

This method, also known as Job's Plot, is ideal for colored complexes.[9] It leverages the Beer-Lambert law, where the absorbance of the complex is directly proportional to its concentration. The experiment identifies the stoichiometry of the complex and provides data to calculate K_f.

Detailed Methodology:

-

Preparation of Solutions:

-

Prepare equimolar stock solutions of copper(II) sulfate (e.g., 0.1 M CuSO₄) and ammonia (e.g., 0.1 M NH₃).

-

-

Continuous Variation Series:

-

Prepare a series of solutions in volumetric flasks, varying the mole fractions of the metal and ligand while keeping the total volume (e.g., 10 mL) and the total moles of reactants constant. For example:

-

Flask 1: 1 mL CuSO₄, 9 mL NH₃

-

Flask 2: 2 mL CuSO₄, 8 mL NH₃

-

...

-

Flask 9: 9 mL CuSO₄, 1 mL NH₃

-

-

Ensure each flask is diluted to the final volume with deionized water.

-

-

Spectrophotometric Measurement:

-

Determine the wavelength of maximum absorbance (λ_max) for the [Cu(NH₃)₄]²⁺ complex by scanning the spectrum of one of the more intensely colored solutions (typically around 600-650 nm).[4]

-

Set the spectrophotometer to this λ_max.

-

Measure the absorbance of each solution in the series, using a solution containing only CuSO₄ as the blank to correct for any absorbance from the hydrated copper ion.

-

-

Data Analysis (Job's Plot):

-

Plot the measured absorbance versus the mole fraction of the ligand (X_L = V_L / (V_M + V_L)).

-

The plot will show a peak at the mole fraction corresponding to the stoichiometry of the complex. For [Cu(NH₃)₄]²⁺, the peak should occur at a mole fraction that indicates a 1:4 metal-to-ligand ratio.

-

-

Calculation of K_f:

-

From the absorbance at the stoichiometric maximum, use the Beer-Lambert law (A = εbc) to calculate the equilibrium concentration of the complex, [ML_n]. The molar absorptivity (ε) must be determined separately or from the data.

-

Calculate the initial concentrations of the metal and ligand.

-

Use an ICE (Initial, Change, Equilibrium) table to determine the equilibrium concentrations of the free metal ion [M] and free ligand [L].

-

Substitute these equilibrium concentrations into the formation constant expression to calculate K_f.

-

Caption: Experimental workflow for spectrophotometric determination.

This method is based on the competition between the copper(II) ion and protons (H⁺) for the ammonia ligand, which is a weak base.[8][10] By monitoring the pH during a titration, the concentration of free ammonia can be determined, which allows for the calculation of the formation constants.

Detailed Methodology:

-

Preparation of Solutions:

-

Prepare a standard solution of a strong acid (e.g., 0.1 M HCl).

-

Prepare a standard solution of a strong base (e.g., 0.1 M NaOH, carbonate-free).

-

Prepare a solution containing known concentrations of copper(II) sulfate and ammonium nitrate (or by adding a known excess of HCl to an ammonia solution). The acid protonates the ammonia, preventing initial complex formation.

-

-

Titration Procedure:

-

Calibrate a pH meter with standard buffer solutions.

-

Place the solution containing Cu²⁺ and NH₄⁺ into a thermostated beaker.

-

Titrate the solution with the standardized NaOH solution, recording the pH and the volume of titrant added after each increment.

-

-

Data Analysis (Bjerrum's Method):

-

Plot the titration curve (pH vs. volume of NaOH added).

-

From the titration data, calculate the average number of ligands attached per metal ion (n̄, the formation function) and the concentration of the free ligand, [L], at various points along the titration curve.

-

The calculation requires knowledge of the total concentrations of the metal, ligand, and acid, as well as the pK_a of the ammonium ion.

-

A formation curve is generated by plotting n̄ versus -log[L] (or p[L]).

-

The stepwise formation constants can be determined from this curve. For example, the value of p[L] at n̄ = 0.5 corresponds to log K₁, at n̄ = 1.5 corresponds to log K₂, and so on. More sophisticated software is often used for precise refinement of the constants from the raw titration data.

-

Caption: Experimental workflow for pH-metric titration.

Conclusion

The formation of the tetraamminecopper(II) ion is a thermodynamically favorable and stepwise process, resulting in a highly stable complex, as evidenced by its large overall formation constant (β₄ ≈ 10¹³). The quantitative determination of this constant and its stepwise components is crucial for a complete understanding of the system's behavior in solution. Robust experimental techniques, primarily spectrophotometry and potentiometry, provide reliable means to measure these values. The principles and protocols outlined in this guide are foundational for researchers in inorganic chemistry and can be adapted for studying a wide array of metal-ligand interactions, which is a cornerstone of bioinorganic chemistry and the rational design of metal-based therapeutics and diagnostic agents.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. www2.sci.u-szeged.hu [www2.sci.u-szeged.hu]

- 3. issr.edu.kh [issr.edu.kh]

- 4. Tetraamminecopper(2+) Sulfate|Research Grade [benchchem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Solved Equations for the stepwise conversion of | Chegg.com [chegg.com]

- 7. Solved: The following question refers to the formation the tetraamminecopper(II) complex ion: [Cu [Chemistry] [gauthmath.com]

- 8. dalalinstitute.com [dalalinstitute.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. pubs.acs.org [pubs.acs.org]

Spectroscopic Analysis of Tetraamminecopper(II) Complex: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tetraamminecopper(II) complex, [Cu(NH₃)₄]²⁺, is a classic coordination compound renowned for its intense deep blue-violet color.[1] It serves as a fundamental model in inorganic chemistry for illustrating coordination theory, ligand field effects, and the application of various spectroscopic techniques for structural elucidation. This technical guide provides an in-depth overview of the synthesis and comprehensive spectroscopic analysis of the tetraamminecopper(II) complex, specifically its sulfate salt, [Cu(NH₃)₄]SO₄·H₂O. Detailed experimental protocols for its preparation and characterization by UV-Visible, Infrared, and Electron Paramagnetic Resonance spectroscopy are presented, along with tabulated data and workflow visualizations to support research and development activities.

Synthesis of Tetraamminecopper(II) Sulfate Monohydrate

The preparation of tetraamminecopper(II) sulfate monohydrate is a common undergraduate and research laboratory synthesis that demonstrates a ligand exchange reaction. The four water ligands in the pale blue hexaaquacopper(II) sulfate are displaced by the stronger field ammonia ligands, resulting in the formation of the deeply colored tetraammine complex.[2] The addition of a non-polar solvent like ethanol reduces the solubility of the ionic complex, facilitating its precipitation.[3]

Experimental Protocol

This protocol is a consolidated method based on standard laboratory procedures.[3]

Materials:

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Concentrated aqueous ammonia (NH₃)

-

Ethanol

-

Distilled water

-

Beakers

-

Stirring rod

-

Ice water bath

-

Suction filtration apparatus (Buchner funnel, filter flask)

-

Filter paper

Procedure:

-

Dissolution: Weigh approximately 1.25 g of copper(II) sulfate pentahydrate and dissolve it in a solution made of 2 mL of concentrated aqueous ammonia and 1.5 mL of distilled water in a beaker. Swirl the mixture to ensure complete dissolution.[3]

-

Precipitation: In a fume hood, slowly add 2.5 mL of ethanol dropwise to the solution while continuously swirling. The deep purple-blue crystals of the tetraamminecopper(II) sulfate complex should begin to precipitate.[3]

-

Crystallization: Cool the mixture in an ice water bath for approximately 15-20 minutes to maximize the crystal yield.[3]

-

Isolation: Isolate the crystalline product by suction filtration using a Buchner funnel.

-

Washing: Wash the collected crystals with a small amount of cold ethanol to remove any soluble impurities.

-

Drying: Spread the product on a watch glass and allow it to air dry, or place it in a desiccator over anhydrous calcium chloride.[3]

-

Yield Calculation: Weigh the final, dry product to determine the percent yield.

Spectroscopic Characterization

The following sections detail the core spectroscopic techniques used to analyze the electronic and structural properties of the tetraamminecopper(II) complex.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to study the electronic transitions within the complex. The vibrant color of the tetraamminecopper(II) ion is due to the absorption of light in the yellow-orange region of the visible spectrum, which promotes an electron from a lower energy d-orbital to a higher energy d-orbital (a d-d transition).[1][2] The ammonia ligands create a stronger ligand field than water, causing a larger energy splitting of the d-orbitals and shifting the absorption to a shorter wavelength compared to the aquated copper(II) ion.[1][2]

Experimental Protocol:

-

Solution Preparation: Prepare a dilute aqueous solution of the synthesized tetraamminecopper(II) sulfate complex of a known concentration.

-

Spectrometer Setup: Use a double-beam UV-Vis spectrophotometer. Fill one cuvette with distilled water to serve as the reference blank. Fill a second cuvette with the complex solution.

-

Spectrum Acquisition: Scan the absorbance of the solution over a wavelength range of approximately 400 nm to 800 nm.

-

Data Analysis: Identify the wavelength of maximum absorbance (λmax). To determine the molar absorptivity (ε), prepare a series of solutions of varying known concentrations and measure their absorbance at λmax. Plot absorbance versus concentration (a Beer's Law plot); the slope of the resulting line will be the molar absorptivity (assuming a 1 cm path length).

Data Presentation:

| Parameter | Typical Value | Description |

| λmax | 600 - 650 nm[1][2] | Wavelength of maximum absorbance, corresponding to the ²Eg → ²T₂g electronic transition in a distorted octahedral field. |

| Molar Absorptivity (ε) | Varies | A measure of how strongly the complex absorbs light at a specific wavelength. Determined experimentally via a Beer's Law plot. |

| Appearance | Deep blue-violet solution[1] | The observed color is the complement of the yellow-orange light absorbed. |

Infrared (IR) Spectroscopy

Infrared spectroscopy probes the vibrational modes of the molecules within the complex, providing a "fingerprint" of the functional groups and bonds present. It is particularly useful for confirming the coordination of the ammonia ligands to the copper center and identifying the presence of the sulfate counter-ion and water of hydration.

Experimental Protocol:

-

Sample Preparation: Prepare a solid sample as a potassium bromide (KBr) pellet. Mix a small amount of the dry tetraamminecopper(II) sulfate complex with anhydrous KBr powder and grind them together into a fine powder. Press the powder into a thin, transparent pellet using a hydraulic press.

-

Spectrometer Setup: Place the KBr pellet in the sample holder of an FT-IR spectrometer.

-

Spectrum Acquisition: Record the spectrum, typically in the range of 4000 cm⁻¹ to 400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the different vibrational modes of the complex.

Data Presentation:

| Wavenumber (cm⁻¹) | Assignment | Description |

| ~3144 | ν(N-H) | N-H stretching vibration of the coordinated ammonia ligands. |

| ~2251 | ν(O-H) | O-H stretching vibration from the water of hydration. |

| ~1313 | ν(S=O) | S=O stretching vibration of the sulfate (SO₄²⁻) anion. |

| ~420 | ν(Cu-N) | Copper-Nitrogen stretching vibration, confirming the coordination of ammonia to the metal center.[1] |

Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR (or ESR) spectroscopy is a technique specific to species with unpaired electrons, making it ideal for studying copper(II) complexes, which have a d⁹ electronic configuration. The spectrum provides detailed information about the electronic environment of the copper ion, its coordination geometry, and the nature of the metal-ligand bonding.

Experimental Protocol:

-

Sample Preparation: Place a small amount of the powdered (polycrystalline) tetraamminecopper(II) sulfate complex into a quartz EPR tube. For solution studies, a frozen solution (e.g., in a water/glycerol glass at 77 K) is typically used.

-

Spectrometer Setup: The measurements are typically carried out with a conventional X-band (~9.5 GHz) spectrometer.

-

Spectrum Acquisition: The first derivative of the microwave power absorption is recorded as a function of the applied magnetic field. Measurements can be performed at room temperature or, for better resolution, at cryogenic temperatures (e.g., 77 K, liquid nitrogen).

-

Data Analysis: The resulting spectrum is analyzed to determine the principal components of the g-tensor (gₓ, gᵧ, g₂) and, if resolved, the hyperfine coupling constants (A).

Data Presentation:

| Parameter | Typical Value | Description |

| g₂₂ (g∥) | ~2.273 | Component of the g-tensor parallel to the principal symmetry axis. |

| gₓₓ, gᵧᵧ (g⊥) | ~2.090 | Components of the g-tensor perpendicular to the principal symmetry axis. |

| Geometry | Square Pyramidal / Distorted Octahedral | The observed pattern with g∥ > g⊥ > 2.0023 is characteristic of a d⁹ system with the unpaired electron in the dₓ²-y² orbital, consistent with a square-based geometry. |

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and the underlying electronic structure of the tetraamminecopper(II) complex.

Caption: Experimental workflow for the synthesis and spectroscopic analysis.

Caption: d-orbital splitting diagram for a Cu(II) ion in a tetragonal field.

References

- 1. Tetraamminecopper(2+) Sulfate|Research Grade [benchchem.com]

- 2. uv visible light absorption spectrum of copper complexes why are copper(I) compounds colourless spectra of hexaaquacopper(II) diaqatetraamminecopper(II) hexaamminecopper(II)complex ions Doc Brown's chemistry revision notes [docbrown.info]

- 3. studylib.net [studylib.net]

An In-depth Technical Guide to the Thermodynamic Properties of Aqueous Tetraamminecopper(II)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of the aqueous tetraamminecopper(II) complex ion, [Cu(NH₃)₄]²⁺. The formation of this vibrant blue complex is a cornerstone of coordination chemistry and serves as a model system for understanding metal-ligand interactions in aqueous environments. A thorough understanding of its thermodynamic stability and the factors governing its formation is crucial for applications ranging from analytical chemistry to the study of metal-protein interactions in biological systems.

Thermodynamic Data of Aqueous Tetraamminecopper(II)

The thermodynamic stability of the tetraamminecopper(II) ion in aqueous solution is characterized by its stability constants and the associated changes in Gibbs free energy, enthalpy, and entropy. The formation of the complex proceeds in a stepwise manner, with each successive addition of an ammonia ligand having its own equilibrium constant.

Table 1: Stepwise and Overall Stability Constants for the Formation of Aqueous [Cu(NH₃)₄]²⁺ at 25 °C

| Equilibrium Reaction | Stepwise Stability Constant (log K) |

| [Cu(H₂O)₆]²⁺(aq) + NH₃(aq) ⇌ [Cu(NH₃)(H₂O)₅]²⁺(aq) + H₂O(l) | log K₁ = 4.15 |

| [Cu(NH₃)(H₂O)₅]²⁺(aq) + NH₃(aq) ⇌ [Cu(NH₃)₂(H₂O)₄]²⁺(aq) + H₂O(l) | log K₂ = 3.50 |

| [Cu(NH₃)₂(H₂O)₄]²⁺(aq) + NH₃(aq) ⇌ [Cu(NH₃)₃(H₂O)₃]²⁺(aq) + H₂O(l) | log K₃ = 2.89 |

| [Cu(NH₃)₃(H₂O)₃]²⁺(aq) + NH₃(aq) ⇌ [Cu(NH₃)₄(H₂O)₂]²⁺(aq) + H₂O(l) | log K₄ = 2.13 |

| Overall Reaction | Overall Stability Constant (log β₄) |

| [Cu(H₂O)₆]²⁺(aq) + 4NH₃(aq) ⇌ [Cu(NH₃)₄(H₂O)₂]²⁺(aq) + 4H₂O(l) | log β₄ = 12.67 |

The overall stability constant (β₄) is the product of the stepwise stability constants (β₄ = K₁ × K₂ × K₃ × K₄). A large overall stability constant, such as the one for tetraamminecopper(II), indicates that the formation of the complex is highly favorable in aqueous solution.

Table 2: Thermodynamic Parameters for the Overall Formation of Aqueous [Cu(NH₃)₄]²⁺ at 25 °C

| Thermodynamic Parameter | Value |

| Standard Gibbs Free Energy Change (ΔG°) of Reaction | -72.3 kJ/mol (calculated) |

| Standard Enthalpy Change (ΔH°) of Reaction | -54.4 kJ/mol |

| Standard Entropy Change (ΔS°) of Reaction | +60 J/mol·K (calculated) |

Note: The standard Gibbs free energy change was calculated from the overall stability constant using the equation ΔG° = -RTln(β₄). The standard entropy change was subsequently calculated using the Gibbs-Helmholtz equation (ΔG° = ΔH° - TΔS°).

The negative enthalpy change indicates that the formation of the complex is an exothermic process, driven by the formation of stronger Cu-N bonds compared to the Cu-O bonds with water. The positive entropy change is a result of the release of water molecules that were previously ordered around the copper(II) ion, leading to an overall increase in the disorder of the system.

Experimental Protocols for Thermodynamic Characterization

The determination of the thermodynamic properties of aqueous tetraamminecopper(II) involves a combination of experimental techniques, primarily spectrophotometry, potentiometry, and calorimetry.

Spectrophotometric Determination of Stability Constants

This method relies on the distinct color of the tetraamminecopper(II) complex, which absorbs light in the visible region. The intensity of the color is directly proportional to the concentration of the complex, as described by the Beer-Lambert Law.

Methodology:

-

Preparation of Stock Solutions: Prepare standard stock solutions of copper(II) sulfate (e.g., 0.1 M) and ammonia (e.g., 1 M). The ionic strength of the solutions should be kept constant using a non-complexing salt like sodium nitrate.

-

Preparation of a Series of Solutions: Prepare a series of solutions with a constant concentration of copper(II) ions and varying concentrations of ammonia.

-

Spectrophotometric Measurements: Measure the absorbance of each solution at the wavelength of maximum absorbance (λ_max) for the tetraamminecopper(II) complex, which is typically around 610 nm. A solution containing only copper(II) sulfate at the same concentration can be used as a blank.

-

Data Analysis: The data can be analyzed using various methods, such as the mole-ratio method or Job's method of continuous variation, to determine the stoichiometry of the complex and its stability constant. For a more rigorous determination of stepwise stability constants, the absorbance data is fitted to a model that accounts for the formation of all copper-ammine species in solution using specialized software.

Potentiometric Titration for Stability Constant Determination

Potentiometric titrations involve measuring the change in the potential of an ion-selective electrode (ISE) as a titrant is added to a solution. For the copper-ammonia system, a copper ISE can be used to monitor the concentration of free (uncomplexed) Cu²⁺ ions.

Methodology:

-

Apparatus Setup: A potentiometer equipped with a copper ion-selective electrode and a suitable reference electrode (e.g., calomel or silver/silver chloride) is required.

-

Solution Preparation: A solution of known copper(II) concentration is prepared in a constant ionic strength medium.

-

Titration: The copper(II) solution is titrated with a standard solution of ammonia. The potential of the copper ISE is recorded after each addition of the titrant.

-

Data Analysis: The potential measurements are used to calculate the concentration of free Cu²⁺ at each point in the titration. From the initial concentrations of copper and ammonia, and the measured free Cu²⁺ concentration, the concentrations of the various copper-ammine complexes and free ammonia can be calculated. This data is then used to determine the stepwise stability constants.

Calorimetric Determination of Enthalpy Change

Isothermal titration calorimetry (ITC) is a powerful technique for directly measuring the heat changes associated with chemical reactions, allowing for the determination of the enthalpy of formation of the complex.

Methodology:

-

Instrument Setup: An isothermal titration calorimeter is used. The sample cell is filled with a solution of copper(II) sulfate.

-

Titration: A standard solution of ammonia is placed in the injection syringe and titrated into the sample cell in small, precise aliquots.

-

Heat Measurement: The heat released or absorbed upon each injection of ammonia is measured by the calorimeter.

-

Data Analysis: The heat of reaction for each injection is plotted against the molar ratio of ammonia to copper. The resulting titration curve can be fitted to a binding model to determine the enthalpy change (ΔH°) for the formation of the tetraamminecopper(II) complex.

Visualizing the Experimental Workflow

The following diagram illustrates the logical workflow for the comprehensive thermodynamic characterization of the aqueous tetraamminecopper(II) complex.

Caption: Workflow for Thermodynamic Characterization of [Cu(NH₃)₄]²⁺.

In-Depth Technical Guide: Jahn-Teller Distortion in the Tetraamminecopper(II) Complex

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Jahn-Teller distortion in the tetraamminecopper(II) complex, a cornerstone example of this fundamental concept in coordination chemistry. This document details the structural and electronic consequences of the Jahn-Teller effect in this d⁹ metal complex, supported by quantitative data, detailed experimental protocols, and conceptual diagrams.

Theoretical Background: The Jahn-Teller Theorem

The Jahn-Teller theorem states that any non-linear molecule with a degenerate electronic ground state will undergo a geometrical distortion to remove that degeneracy, resulting in a lower overall energy of the system. In the case of the copper(II) ion (a d⁹ system) in an ideal octahedral ligand field, the e_g orbitals (d_z² and d_x²-y²) are degenerate and contain three electrons. This (e_g)³ configuration leads to a degenerate ground state, making the complex susceptible to Jahn-Teller distortion.

This distortion typically manifests as an elongation or compression along one of the four-fold rotational axes (conventionally the z-axis). For the tetraamminecopper(II) complex, this results in a tetragonal geometry. In the solid state, the complex is found as tetraammineaquacopper(II) sulfate monohydrate, [Cu(NH₃)₄(H₂O)]SO₄·H₂O, where the coordination geometry around the copper(II) ion is square pyramidal.[1][2] In aqueous solution, the complex exists as the diaquatetraamminecopper(II) ion, [Cu(NH₃)₄(H₂O)₂]²⁺, which exhibits an elongated octahedral geometry.

Quantitative Data

The Jahn-Teller distortion in the tetraamminecopper(II) complex leads to measurable differences in bond lengths and distinct spectroscopic signatures. The following tables summarize key quantitative data for this complex.

Table 1: Crystallographic Data for Tetraammineaquacopper(II) Sulfate Monohydrate

| Parameter | Value | Reference |

| Crystal System | Orthorhombic | [1][3] |

| Space Group | Pnma | [2] |

| Cu-N (equatorial) Bond Length | ~204-206 pm | [4] |

| Cu-O (axial) Bond Length | ~259-337 pm | [4] |

Table 2: Spectroscopic Data for the Tetraamminecopper(II) Complex in Aqueous Solution

| Parameter | Value | Reference |

| UV-Vis Spectroscopy | ||

| λ_max_ (d-d transition) | 600-650 nm | [2][5] |

| Electron Paramagnetic Resonance (EPR) Spectroscopy | ||

| g_parallel_ (g_∥) | Not available in search results | |

| g_perpendicular (g_⊥_) | Not available in search results |

Note: The aqueous solution contains the [Cu(NH₃)₄(H₂O)₂]²⁺ ion.

Experimental Protocols

Synthesis of Tetraamminecopper(II) Sulfate Monohydrate

This protocol describes the synthesis of [Cu(NH₃)₄(H₂O)]SO₄·H₂O crystals from copper(II) sulfate pentahydrate.

Materials:

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Concentrated ammonia solution (NH₃)

-

Ethanol

-

Distilled water

-

Beakers

-

Graduated cylinders

-

Stirring rod

-

Buchner funnel and flask

-

Filter paper

-

Ice bath

Procedure: [6]

-

Dissolve a known mass of copper(II) sulfate pentahydrate in a minimum amount of distilled water in a beaker with gentle heating and stirring until fully dissolved.

-

In a fume hood, slowly add concentrated ammonia solution to the copper(II) sulfate solution while stirring. A light blue precipitate of copper(II) hydroxide will initially form and then dissolve upon addition of excess ammonia to form a deep blue solution of the tetraamminecopper(II) complex.

-

Slowly add ethanol to the deep blue solution to precipitate the tetraamminecopper(II) sulfate monohydrate crystals.

-

Cool the mixture in an ice bath to maximize crystal formation.

-

Collect the crystals by vacuum filtration using a Buchner funnel.

-

Wash the crystals with a small amount of cold ethanol.

-

Allow the crystals to air dry on the filter paper.

UV-Visible (UV-Vis) Spectroscopy

This protocol outlines the procedure for obtaining the UV-Vis absorption spectrum of the tetraamminecopper(II) complex in aqueous solution.

Equipment:

-

UV-Vis spectrophotometer

-

Quartz or glass cuvettes

-

Volumetric flasks and pipettes

Procedure: [7]

-

Prepare a stock solution of the synthesized tetraamminecopper(II) sulfate monohydrate of a known concentration in distilled water.

-

Prepare a series of dilutions from the stock solution to determine the optimal concentration for absorbance measurement (typically absorbance values should be between 0.1 and 1.0).

-

Turn on the UV-Vis spectrophotometer and allow it to warm up for the recommended time.

-

Set the wavelength range to scan from approximately 400 nm to 800 nm.

-

Fill a cuvette with distilled water to use as a blank and record a baseline spectrum.

-

Rinse a cuvette with the sample solution, then fill it with the solution.

-

Place the sample cuvette in the spectrophotometer and record the absorption spectrum.

-

Identify the wavelength of maximum absorbance (λ_max_).

Electron Paramagnetic Resonance (EPR) Spectroscopy

This protocol provides a general procedure for obtaining the EPR spectrum of the tetraamminecopper(II) complex.

Equipment:

-

X-band EPR spectrometer

-

EPR sample tubes (quartz)

-

Cryostat for low-temperature measurements (e.g., liquid nitrogen)

-

Dewar for sample freezing

Procedure:

-

Prepare a dilute solution of the tetraamminecopper(II) sulfate monohydrate in a suitable solvent (e.g., water or a water/glycerol mixture to form a good glass upon freezing).

-

Transfer the solution to a quartz EPR tube.

-

Flash-freeze the sample by immersing the EPR tube in liquid nitrogen.

-

Place the frozen sample in the EPR spectrometer's cryostat, pre-cooled to the desired temperature (e.g., 77 K).

-

Tune the spectrometer to the resonant frequency of the cavity.

-

Set the appropriate EPR parameters, including microwave frequency, microwave power, modulation frequency, modulation amplitude, and magnetic field scan range.

-

Record the EPR spectrum. The spectrum is typically recorded as the first derivative of the absorption.

-

From the spectrum, determine the g-values (g_∥_ and g_⊥). For a d⁹ copper(II) complex with a d_x²-y² ground state, it is expected that g_∥_ > g_⊥_ > 2.0023.

Visualizations

The following diagrams illustrate the key concepts and workflows associated with the Jahn-Teller distortion in the tetraamminecopper(II) complex.

Caption: d-orbital splitting diagram showing the effect of Jahn-Teller distortion.

Caption: Experimental workflow for the synthesis and characterization of the complex.

References

- 1. [PDF] The crystal structure of cupric tetrammine sulfate monohydrate, Cu(NH3)4SO4.H2O | Semantic Scholar [semanticscholar.org]

- 2. Tetraamminecopper(2+) Sulfate|Research Grade [benchchem.com]

- 3. The crystal structure of tetrammine copper sulphate Cu(NH3)4SO4·H2O | Semantic Scholar [semanticscholar.org]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. uv visible light absorption spectrum of copper complexes why are copper(I) compounds colourless spectra of hexaaquacopper(II) diaqatetraamminecopper(II) hexaamminecopper(II)complex ions Doc Brown's chemistry revision notes [docbrown.info]

- 6. creative-chemistry.org.uk [creative-chemistry.org.uk]

- 7. ijses.com [ijses.com]

The Coordination Chemistry of Copper(II) with Ammonia Ligands: A Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of the coordination chemistry of copper(II) with ammonia ligands. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the fundamental principles and practical applications of these coordination complexes. This document covers the thermodynamic stability, structural characteristics, and synthesis of copper(II)-ammine complexes. Furthermore, it details experimental protocols for their characterization and explores their potential applications in medicinal chemistry, drawing parallels with the broader field of copper-based therapeutics.

Introduction

The interaction between the copper(II) ion (Cu²⁺) and ammonia (NH₃) in aqueous solution is a classic example of coordination chemistry, demonstrating fundamental principles of ligand exchange, complex formation equilibria, and the influence of electronic structure on molecular geometry. The successive replacement of water molecules in the hexaaquacopper(II) ion, [Cu(H₂O)₆]²⁺, by ammonia ligands leads to the formation of a series of ammine complexes, culminating in the intensely blue tetraamminecopper(II) ion, [Cu(NH₃)₄(H₂O)₂]²⁺.[1] The formation of these complexes is a stepwise process, with each step governed by a specific equilibrium constant.[2][3]

The d⁹ electronic configuration of the copper(II) ion makes its complexes susceptible to the Jahn-Teller effect, which results in a geometric distortion of high-symmetry coordination geometries, such as octahedral, to achieve a lower energy state.[4][5] This effect is particularly pronounced in six-coordinate copper(II) complexes and has significant implications for their stability and reactivity.[4][5]

In recent years, there has been a growing interest in the medicinal applications of copper complexes.[6][7][8][9] Their diverse coordination geometries and redox properties make them attractive candidates for the development of novel therapeutic agents, including antimicrobial, antiviral, anti-inflammatory, and antitumor drugs.[10][11][12] While much of the research has focused on copper complexes with intricate organic ligands, the fundamental principles governing the coordination of simple ligands like ammonia provide a crucial foundation for the rational design of more complex therapeutic agents. This guide aims to provide a comprehensive overview of the core coordination chemistry of copper(II) with ammonia, offering valuable insights for researchers in both fundamental and applied sciences.

Thermodynamic Stability of Copper(II)-Ammine Complexes

The formation of copper(II)-ammine complexes in aqueous solution is a series of stepwise equilibria, where ammonia molecules progressively replace the water ligands coordinated to the copper(II) ion.[2] The stability of these complexes can be quantified by their stepwise formation constants (Kₙ) and overall stability constants (βₙ).

Table 1: Stepwise and Overall Stability Constants for Copper(II)-Ammine Complexes

| Equilibrium Reaction | Stepwise Formation Constant (Kₙ) | log Kₙ | Overall Stability Constant (βₙ) | log βₙ |

| [Cu(H₂O)₆]²⁺ + NH₃ ⇌ [Cu(NH₃)(H₂O)₅]²⁺ + H₂O | K₁ = [Cu(NH₃)²⁺]/[Cu²⁺][NH₃] | 4.0 | β₁ = K₁ | 4.0 |

| [Cu(NH₃)(H₂O)₅]²⁺ + NH₃ ⇌ [Cu(NH₃)₂(H₂O)₄]²⁺ + H₂O | K₂ = [Cu(NH₃)₂²⁺]/[Cu(NH₃)²⁺][NH₃] | 3.2 | β₂ = K₁K₂ | 7.2 |

| [Cu(NH₃)₂(H₂O)₄]²⁺ + NH₃ ⇌ [Cu(NH₃)₃(H₂O)₃]²⁺ + H₂O | K₃ = [Cu(NH₃)₃²⁺]/[Cu(NH₃)₂²⁺][NH₃] | 2.7 | β₃ = K₁K₂K₃ | 9.9 |

| [Cu(NH₃)₃(H₂O)₃]²⁺ + NH₃ ⇌ [Cu(NH₃)₄(H₂O)₂]²⁺ + H₂O | K₄ = [Cu(NH₃)₄²⁺]/[Cu(NH₃)₃²⁺][NH₃] | 2.0 | β₄ = K₁K₂K₃K₄ | 11.9[13] |

Note: The values presented are typical literature values and may vary with experimental conditions such as temperature and ionic strength.

The thermodynamic parameters associated with the formation of these complexes provide further insight into the spontaneity and nature of the coordination process.

Table 2: Thermodynamic Data for the Formation of Tetraamminecopper(II) Ion

| Parameter | Value |

| Overall Formation Constant (β₄) | 1.1 x 10¹³[14] |

| Gibbs Free Energy (ΔG°) | -74.8 kJ/mol |

| Enthalpy (ΔH°) | -93.7 kJ/mol |

| Entropy (ΔS°) | -63.4 J/mol·K |

Note: Thermodynamic data can vary with experimental conditions. The values above are representative.

Structural Characteristics

The coordination geometry of copper(II) complexes is heavily influenced by the Jahn-Teller effect, a consequence of its d⁹ electron configuration.[4][5] In an octahedral field, the d⁹ configuration leads to a degenerate electronic ground state, which is unstable. To remove this degeneracy and lower the overall energy, the complex undergoes a geometric distortion.[15]

For the fully formed tetraamminecopper(II) complex in aqueous solution, the structure is best described as a tetragonally distorted octahedron, [Cu(NH₃)₄(H₂O)₂]²⁺.[16] The four ammonia ligands are strongly bonded in a square planar arrangement around the copper(II) ion, with two water molecules occupying the axial positions at a greater distance.[16]

Table 3: Structural Data for Tetraamminecopper(II) Sulfate Monohydrate, [Cu(NH₃)₄]SO₄·H₂O

| Parameter | Value | Reference |

| Crystal System | Orthorhombic | [17] |

| Space Group | P m c n | [17] |

| Unit Cell Dimensions | a = 7.07 Å, b = 12.12 Å, c = 10.66 Å | [17] |

| Cu-N (equatorial) bond length | ~2.05 Å | [18] |

| Cu-O (axial) bond length | ~2.59 - 3.37 Å | [18] |

The significant elongation of the axial Cu-O bonds is a direct manifestation of the Jahn-Teller distortion.[15]

Experimental Protocols

Synthesis of Tetraamminecopper(II) Sulfate Monohydrate ([Cu(NH₃)₄]SO₄·H₂O)

This protocol outlines the synthesis of tetraamminecopper(II) sulfate monohydrate from copper(II) sulfate pentahydrate.

Materials:

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Concentrated ammonia solution (NH₃)

-

Ethanol

-

Distilled water

-

Beakers

-

Graduated cylinders

-

Stirring rod

-

Buchner funnel and flask

-

Filter paper

-

Ice bath

Procedure:

-

Dissolve a known mass of copper(II) sulfate pentahydrate in a minimal amount of distilled water in a beaker with gentle heating.[19]

-

In a fume hood, slowly add concentrated ammonia solution to the copper(II) sulfate solution while stirring. A light blue precipitate of copper(II) hydroxide will initially form.[20][21]

-

Continue adding ammonia solution until the precipitate dissolves to form a deep blue solution of the tetraamminecopper(II) complex.[20][21]

-

Slowly add ethanol to the deep blue solution to precipitate the tetraamminecopper(II) sulfate monohydrate, as it is less soluble in the ethanol-water mixture.

-

Cool the mixture in an ice bath to maximize crystallization.

-

Collect the crystals by vacuum filtration using a Buchner funnel.

-

Wash the crystals with a small amount of cold ethanol to remove any soluble impurities.

-

Dry the crystals on the filter paper or in a desiccator.

Spectrophotometric Determination of Stoichiometry (Job's Plot)

Job's method of continuous variation can be used to determine the stoichiometry of the copper-ammonia complex in solution.

Materials:

-

Stock solution of copper(II) sulfate of known concentration.

-

Stock solution of ammonia of the same concentration as the copper(II) sulfate solution.

-

Test tubes or cuvettes.

-

Pipettes.

-

UV-Vis spectrophotometer.

Procedure:

-

Prepare a series of solutions containing varying mole fractions of copper(II) and ammonia, while keeping the total moles of reactants constant. For example, prepare solutions with Cu²⁺:NH₃ volume ratios of 9:1, 8:2, 7:3, 6:4, 5:5, 4:6, 3:7, 2:8, and 1:9.

-

Set the spectrophotometer to the wavelength of maximum absorbance (λ_max) for the [Cu(NH₃)₄]²⁺ complex, which is approximately 615 nm.[10][22]

-

Measure the absorbance of each solution.

-

Plot the absorbance versus the mole fraction of the ligand (ammonia).

-

The mole fraction at which the maximum absorbance occurs corresponds to the stoichiometry of the complex.[19] For the tetraammine complex, the maximum should be at a mole fraction of ammonia of 0.8 (corresponding to a 4:1 ligand-to-metal ratio).

Potentiometric Titration for Determination of Formation Constants

Potentiometric titration using a pH meter can be employed to determine the stepwise formation constants of the copper(II)-ammine complexes.[23]

Materials:

-

Standardized solution of copper(II) nitrate.

-

Standardized solution of ammonia.

-

Standardized solution of a strong acid (e.g., HNO₃).

-

pH meter with a combination glass electrode.

-

Burette.

-

Thermostated titration vessel.

-

Inert gas supply (e.g., nitrogen or argon).

Procedure:

-

Calibrate the pH electrode using standard buffer solutions.

-

Prepare a solution containing a known concentration of copper(II) ions and a known concentration of protonated ammonia (ammonium ions) in the titration vessel. The solution should be maintained at a constant ionic strength using a background electrolyte (e.g., KNO₃).

-

Bubble an inert gas through the solution to remove dissolved carbon dioxide.

-

Titrate the solution with a standardized solution of a strong base (e.g., NaOH).

-

Record the pH of the solution after each addition of the titrant.

-

The titration data (pH versus volume of titrant added) can be used to calculate the concentration of free ammonia at each point in the titration.

-

By applying appropriate mathematical models and software, the stepwise formation constants (K₁, K₂, K₃, K₄) can be determined from the titration curve.[24]

Visualizations

References

- 1. Stability constants of complexes - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. espace.library.uq.edu.au [espace.library.uq.edu.au]

- 4. studylib.net [studylib.net]

- 5. researchgate.net [researchgate.net]

- 6. Copper Complexes as Anticancer Agents Targeting Topoisomerases I and II - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recent advances in the discovery of copper(II) complexes as potential anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Copper(II) complexes as potential anticancer and Nonsteroidal anti-inflammatory agents: In vitro and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Optimization of complex NH3 with Cu<sup>2+</sup> ions to determine levels of ammonia by UV-Vis spectrophotometer [ouci.dntb.gov.ua]

- 11. Synthesis, properties and crystal structure of novel Copper(II) ammine complex with [Pd(CN)<sub>4</sub>]<sup>2−</sup> b… [ouci.dntb.gov.ua]

- 12. mdpi.com [mdpi.com]

- 13. dalalinstitute.com [dalalinstitute.com]

- 14. Determining the Formation Constant of Copper-Ammonia | Chegg.com [chegg.com]

- 15. Jahn–Teller effect - Wikipedia [en.wikipedia.org]

- 16. reddit.com [reddit.com]

- 17. Cu (N H3)4 S O4 H2 O | CuH10N4O5S-4 | CID 92026558 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. quora.com [quora.com]

- 19. pesrsncollege.edu.in [pesrsncollege.edu.in]

- 20. Copper - Wikipedia [en.wikipedia.org]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. www2.sci.u-szeged.hu [www2.sci.u-szeged.hu]

- 24. asianpubs.org [asianpubs.org]

A Technical Guide to the Stepwise Formation of Copper-Ammonia Complexes

For Researchers, Scientists, and Drug Development Professionals

Introduction

The coordination chemistry of transition metals is fundamental to various fields, including catalysis, materials science, and bioinorganic chemistry. Among these, the reaction between the aqueous copper(II) ion and ammonia serves as a classic and illustrative example of ligand exchange and complex formation. When ammonia is introduced to a solution containing hydrated copper(II) ions, a series of sequential reactions occurs, where the water ligands are systematically replaced by ammonia molecules. This process is not instantaneous but proceeds through distinct, measurable steps, each characterized by its own equilibrium constant. The striking color change from the pale blue of the aqua complex, [Cu(H₂O)₆]²⁺, to the deep, intense royal blue of the tetraamminecopper(II) complex, [Cu(NH₃)₄(H₂O)₂]²⁺, provides a clear visual indication of this transformation.[1] Understanding the thermodynamics and kinetics of this stepwise formation is crucial for controlling the synthesis of copper-based materials and for comprehending the behavior of copper ions in biological systems where amine functionalities are prevalent. This guide provides an in-depth technical overview of the core principles, quantitative data, and experimental methodologies associated with the stepwise formation of copper-ammonia complexes.

Stepwise Formation of Copper-Ammonia Complexes

In an aqueous solution, the copper(II) ion exists as the hexaaquacopper(II) complex, [Cu(H₂O)₆]²⁺. The addition of ammonia initiates a series of four primary ligand substitution reactions. Each step involves the replacement of one water molecule by one ammonia molecule, leading to the final, most stable tetraammine complex.[2] Although a fifth and sixth ammonia molecule can coordinate under specific conditions (e.g., in liquid ammonia), in aqueous solution, the formation up to the tetraammine complex is predominant.

The stepwise reactions are as follows:

-

Step 1: [Cu(H₂O)₆]²⁺(aq) + NH₃(aq) ⇌ [Cu(NH₃)(H₂O)₅]²⁺(aq) + H₂O(l)

-

Step 2: [Cu(NH₃)(H₂O)₅]²⁺(aq) + NH₃(aq) ⇌ [Cu(NH₃)₂(H₂O)₄]²⁺(aq) + H₂O(l)

-

Step 3: [Cu(NH₃)₂(H₂O)₄]²⁺(aq) + NH₃(aq) ⇌ [Cu(NH₃)₃(H₂O)₃]²⁺(aq) + H₂O(l)

-

Step 4: [Cu(NH₃)₃(H₂O)₃]²⁺(aq) + NH₃(aq) ⇌ [Cu(NH₃)₄(H₂O)₂]²⁺(aq) + H₂O(l)

The logical progression of these reactions is visualized in the diagram below.

Caption: Stepwise replacement of aqua ligands by ammonia ligands.

Quantitative Data Presentation

The stability of the formed complexes at each step is quantified by equilibrium constants. The stepwise formation constant (Kₙ) refers to the equilibrium for the addition of a single ligand, while the overall formation constant (βₙ) represents the equilibrium for the formation of a complex from the initial metal ion and 'n' number of ligands.

Stability Constants

The logarithmic values of the stepwise and overall formation constants at 298 K are summarized below. A higher value indicates a more stable complex.

| Step (n) | Reaction | Stepwise Constant (log Kₙ) | Overall Constant (log βₙ) |

| 1 | [Cu]²⁺ + NH₃ ⇌ [Cu(NH₃)]²⁺ | 4.22 | 4.22 |

| 2 | [Cu(NH₃)]²⁺ + NH₃ ⇌ [Cu(NH₃)₂]²⁺ | 3.50 | 7.72 |

| 3 | [Cu(NH₃)₂]²⁺ + NH₃ ⇌ [Cu(NH₃)₃]²⁺ | 2.92 | 10.64 |

| 4 | [Cu(NH₃)₃]²⁺ + NH₃ ⇌ [Cu(NH₃)₄]²⁺ | 2.18 | 12.82 |

(Note: For simplicity, coordinated water molecules are omitted from the reaction equations in the table. Data compiled from multiple sources and represent typical values.)

Thermodynamic Parameters

The formation of these complexes is driven by changes in enthalpy (ΔH°) and entropy (ΔS°). The Gibbs free energy change (ΔG°) indicates the spontaneity of each step. These reactions are generally enthalpy-driven, as the formation of the stronger Cu-N bond releases energy.

| Step (n) | ΔG° (kJ/mol) | ΔH° (kJ/mol) | ΔS° (J/mol·K) |

| 1 | -24.1 | -22.6 | 5.0 |

| 2 | -20.0 | -24.3 | -14.4 |

| 3 | -16.7 | -25.1 | -28.2 |

| 4 | -12.4 | -29.3 | -56.6 |

| Overall | -73.2 | -101.3 | -94.2 |

(Note: Values are calculated from stability constants and experimental calorimetric data at 298 K. ΔG° = -RTlnK. These values can vary slightly depending on experimental conditions such as ionic strength.)

Experimental Protocols

The determination of stability constants for metal complexes is a cornerstone of coordination chemistry research. The most common and reliable methods for the copper-ammonia system are spectrophotometric and potentiometric titrations.

Spectrophotometric Titration

This method leverages the distinct color change during the reaction. The tetraamminecopper(II) complex has a strong absorbance maximum (λ_max) around 600-650 nm, which is significantly different from the aquated copper(II) ion.

Methodology:

-

Preparation of Stock Solutions:

-

Prepare a standardized stock solution of copper(II) sulfate (e.g., 0.1 M CuSO₄).

-

Prepare a standardized stock solution of ammonia (e.g., 2.0 M NH₃).

-

Prepare a solution of an inert salt (e.g., 1.0 M NH₄NO₃) to maintain a constant ionic strength throughout the experiment.

-

-

Determination of λ_max:

-

Prepare a solution containing a high concentration of the final complex, [Cu(NH₃)₄]²⁺, by mixing the copper(II) stock solution with a large excess of the ammonia stock solution.

-

Scan the absorbance of this solution across the visible spectrum (e.g., 400-800 nm) using a spectrophotometer to identify the wavelength of maximum absorbance (λ_max).

-

-

Titration Procedure:

-

Place a known volume and concentration of the CuSO₄ solution, along with the ionic strength adjuster, into a beaker or cuvette.

-

Measure the initial absorbance of this solution at the predetermined λ_max.

-

Incrementally add known volumes of the standardized ammonia solution.

-

After each addition, ensure thorough mixing and allow the solution to reach equilibrium.

-

Record the absorbance of the solution at λ_max.

-

Continue this process until the absorbance value plateaus, indicating the formation of the final complex is complete.

-

-

Data Analysis:

-

Correct the absorbance readings for the dilution effect caused by the addition of the titrant.

-

The collected data (absorbance vs. volume of NH₃ added) can be analyzed using computational methods (e.g., non-linear least-squares regression) to fit the data to a model that includes the four stepwise equilibria.

-

This analysis yields the stepwise formation constants (K₁, K₂, K₃, K₄) and the molar absorptivities of each of the intermediate complex species.

-

Potentiometric Titration

This method involves monitoring the change in the concentration of free (uncomplexed) ligand or metal ion. For the copper-ammonia system, it is often more practical to monitor the pH, as the ammonia ligand is also a weak base. The formation of the complex competes with the protonation of ammonia (NH₃ + H⁺ ⇌ NH₄⁺).

Methodology:

-

Preparation of Solutions:

-

Prepare standardized solutions of CuSO₄, NH₃, and a strong acid (e.g., HNO₃ or HCl).

-

Prepare an inert electrolyte solution (e.g., KNO₃) to maintain constant ionic strength.

-

-

Calibration:

-

Calibrate a pH meter using standard buffer solutions (e.g., pH 4, 7, and 10) at the desired experimental temperature.

-

-

Titration Procedure:

-

Place a solution containing known amounts of CuSO₄ and an excess of ammonium ions (from a salt like NH₄NO₃) into a thermostatted titration vessel. The initial solution should be acidic to ensure all ammonia is present as NH₄⁺.

-

Begin the titration by incrementally adding a standardized solution of a strong base (e.g., NaOH) to deprotonate the NH₄⁺ and release free NH₃ for complexation.

-

After each addition of base, allow the system to equilibrate and record the pH.

-

Continue the titration past the point of complete complex formation.

-

A parallel titration without the copper(II) salt should also be performed to determine the pKa of the ammonium ion under the experimental conditions.

-

-

Data Analysis:

-

From the titration data, the concentration of free ammonia at each point can be calculated using the Henderson-Hasselbalch equation and the known pKa of NH₄⁺.

-

The average number of ammonia ligands bound per copper ion (n̄, the formation function) can be calculated at each titration point.

-

The stepwise stability constants are then determined by analyzing the formation curve (a plot of n̄ versus the negative logarithm of the free ammonia concentration, p[NH₃]). This analysis is typically performed using specialized software that fits the data to the appropriate equilibrium model.

-

The general workflow for these experimental determinations is illustrated below.

Caption: General workflow for determining stability constants.

Conclusion

The formation of copper-ammonia complexes is a foundational process in coordination chemistry that proceeds in a well-defined, stepwise manner. Each step of the ligand exchange is governed by specific thermodynamic parameters, resulting in a cascade of complex ions with increasing numbers of ammonia ligands. The stability of these complexes, quantified by their formation constants, can be precisely determined through established experimental techniques such as spectrophotometric and potentiometric titrations. A thorough understanding of these quantitative relationships and the protocols to determine them is essential for professionals in research and development who work with transition metal coordination chemistry, enabling the precise control and manipulation of chemical systems for a wide range of applications.

References

The Dawn of Coordination Chemistry: Early Studies on the Tetraamminecopper(II) Ion

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The striking deep blue color that results from the addition of ammonia to a copper(II) salt solution is a hallmark of introductory chemistry demonstrations. However, the journey to understanding the nature of the entity responsible for this vibrant hue—the tetraamminecopper(II) ion, [Cu(NH₃)₄]²⁺—is a story that encapsulates the birth of coordination chemistry. This technical guide delves into the seminal early studies that led to the discovery and characterization of this fundamental complex ion, providing researchers with a historical and technical foundation for the field.

Historical Overview: From Alchemical Observations to a New Class of Compounds

The first recorded scientific observation of a copper-ammonia complex dates back to 1597, when the German chemist and physician Andreas Libavius noted the formation of a blue-colored solution when lime water containing sal ammoniac (ammonium chloride) came into contact with brass.[1] However, a systematic investigation into this class of compounds did not begin until the late 18th century.

A pivotal moment in the development of coordination chemistry was the 1798 discovery by the French chemist B.M. Tassaert that ammoniacal solutions of cobalt chloride developed a brownish-mahogany color.[1][2][3] This observation that two stable, independent compounds—a metal salt and ammonia—could combine to form a new substance with distinct properties laid the groundwork for future investigations into what would become known as coordination compounds.[1]

It was Alfred Werner's groundbreaking coordination theory, proposed in 1893, that provided the theoretical framework to understand the structure and bonding in these complexes.[1][2] Werner proposed the concepts of primary (ionizable) and secondary (non-ionizable) valencies, which correspond to the modern concepts of oxidation state and coordination number, respectively. For the tetraamminecopper(II) ion, Werner's theory correctly predicted a secondary valency, or coordination number, of four for the copper(II) ion.

A timeline of these key early developments is illustrated below.

Caption: A timeline of key milestones in the discovery and characterization of coordination complexes.

Elucidating the Structure: Werner's Coordination Theory

Werner's theory revolutionized the understanding of metal-ammine complexes by proposing that a central metal ion is surrounded by a fixed number of ligands (the coordination number) in a specific geometric arrangement. The ligands are held to the metal by secondary valencies and are considered to be in the "coordination sphere." The primary valencies are satisfied by counter-ions outside this sphere.

For tetraamminecopper(II) sulfate, Werner's theory proposed the structure [Cu(NH₃)₄]SO₄. This formulation correctly identified that the four ammonia molecules are directly bonded to the copper ion and that the sulfate ion is a counter-ion.

Caption: Werner's theory applied to tetraamminecopper(II) sulfate.

Quantitative Analysis: Determining Stoichiometry and Stability

The deep blue color of the tetraamminecopper(II) ion lent itself to early quantitative analysis using colorimetry and, later, spectrophotometry. Two key methods developed in the early 20th century were instrumental in determining the stoichiometry and stability of this complex: Job's method of continuous variations and Bjerrum's method for determining formation constants.

Job's Method of Continuous Variations

Published by Paul Job in 1928, the method of continuous variations is a spectrophotometric technique used to determine the stoichiometry of a complex in solution.[4] The method involves preparing a series of solutions where the mole fraction of the metal ion and the ligand are varied while keeping the total molar concentration constant. The absorbance of each solution is then measured at a wavelength where the complex absorbs maximally. A plot of absorbance versus the mole fraction of the ligand (or metal) will show a maximum (or minimum) at the mole fraction corresponding to the stoichiometry of the complex.

This protocol is a representation of how such an experiment would have been conducted using early colorimetric or spectrophotometric instrumentation.

-

Preparation of Stock Solutions:

-

Prepare a 0.1 M aqueous solution of copper(II) sulfate (CuSO₄).

-

Prepare a 0.1 M aqueous solution of ammonia (NH₃).

-

-

Preparation of the Series of Solutions:

-

Prepare a series of ten solutions in volumetric flasks, each with a total volume of 10 mL.

-

In each flask, the combined volume of the CuSO₄ and NH₃ solutions will be 10 mL. The volumes of each are varied systematically as shown in the table below.

-

Add the specified volume of the 0.1 M CuSO₄ solution.

-

Add the specified volume of the 0.1 M NH₃ solution.

-

Dilute to the 10 mL mark with distilled water and mix thoroughly.

-

-

Colorimetric/Spectrophotometric Measurement:

-

Using an early model spectrophotometer (e.g., a Beckman DU, introduced in 1941) or a colorimeter with an appropriate red or orange filter, set the wavelength to the region of maximum absorbance for the tetraamminecopper(II) ion (approximately 600-620 nm).

-

Use a solution of 0.1 M CuSO₄ as a blank to zero the instrument.

-

Measure the absorbance of each of the ten prepared solutions.

-

-

Data Analysis:

-

Calculate the mole fraction of ammonia for each solution.

-

Plot the absorbance as a function of the mole fraction of ammonia.

-

The mole fraction at which the maximum absorbance is observed reveals the stoichiometry of the complex. For tetraamminecopper(II), this maximum occurs at a mole fraction of approximately 0.8, corresponding to a 4:1 ligand-to-metal ratio.

-

| Solution Number | Volume of 0.1 M CuSO₄ (mL) | Volume of 0.1 M NH₃ (mL) | Mole Fraction of NH₃ | Absorbance (a.u.) |

| 1 | 9.0 | 1.0 | 0.1 | 0.12 |

| 2 | 8.0 | 2.0 | 0.2 | 0.24 |

| 3 | 7.0 | 3.0 | 0.3 | 0.36 |

| 4 | 6.0 | 4.0 | 0.4 | 0.48 |

| 5 | 5.0 | 5.0 | 0.5 | 0.60 |

| 6 | 4.0 | 6.0 | 0.6 | 0.72 |

| 7 | 3.0 | 7.0 | 0.7 | 0.84 |

| 8 | 2.0 | 8.0 | 0.8 | 0.96 |

| 9 | 1.0 | 9.0 | 0.9 | 0.48 |

| 10 | 0.5 | 9.5 | 0.95 | 0.24 |

Note: The absorbance values are hypothetical and for illustrative purposes.

Caption: Experimental workflow for determining the stoichiometry of the tetraamminecopper(II) ion using Job's method.

Bjerrum's Method for Stepwise Formation Constants

In his seminal 1941 monograph, "Metal Ammine Formation in Aqueous Solution," Jannik Bjerrum detailed a method for determining the stepwise formation constants of metal-ammine complexes.[5] He recognized that the formation of these complexes is a series of equilibria, with each successive ligand addition having its own equilibrium constant.

For the copper(II)-ammonia system, these equilibria can be represented as:

Cu²⁺ + NH₃ ⇌ [Cu(NH₃)]²⁺, K₁ [Cu(NH₃)]²⁺ + NH₃ ⇌ [Cu(NH₃)₂]²⁺, K₂ [Cu(NH₃)₂]²⁺ + NH₃ ⇌ [Cu(NH₃)₃]²⁺, K₃ [Cu(NH₃)₃]²⁺ + NH₃ ⇌ [Cu(NH₃)₄]²⁺, K₄

Bjerrum's method involved potentiometric measurements using a glass electrode to determine the concentration of free ammonia in the solution at equilibrium. From this, he could calculate the average number of ligands bound per metal ion and subsequently determine the individual stepwise formation constants.

This protocol is based on Bjerrum's original work and utilizes potentiometric measurements.

-

Preparation of Solutions:

-

Prepare a standard solution of copper(II) nitrate.

-

Prepare a standard solution of ammonium nitrate to maintain a constant ionic strength.

-

Prepare a standard solution of ammonia.

-

Prepare a standard solution of nitric acid.

-

-

Potentiometric Titration:

-

In a thermostatted vessel, place a solution containing known concentrations of copper(II) nitrate, ammonium nitrate, and an excess of nitric acid.

-

Titrate this solution with a standard solution of ammonia.

-

After each addition of the ammonia solution, measure the pH of the solution using a calibrated glass electrode.

-

-

Data Analysis:

-

From the known initial concentrations and the measured pH, calculate the concentration of free ammonia and the average number of ammonia molecules bound per copper ion (the formation function, n̄) at each point in the titration.

-

Plot the formation function (n̄) against the negative logarithm of the free ammonia concentration (p[NH₃]).

-

From this formation curve, the individual stepwise formation constants (K₁, K₂, K₃, K₄) can be determined through graphical or computational methods.

-

| Stepwise Formation Constant | Log K (at 30 °C in 2 M NH₄NO₃) |

| log K₁ | 4.31 |

| log K₂ | 3.67 |

| log K₃ | 3.02 |

| log K₄ | 2.24 |

Source: J. Bjerrum, "Metal Ammine Formation in Aqueous Solution," 1941.[5]

Caption: Stepwise formation of the tetraamminecopper(II) ion as described by Bjerrum.

Conclusion

The early studies on the tetraamminecopper(II) ion were instrumental in the paradigm shift from classical valence theory to the modern understanding of coordination chemistry. The qualitative observations of early chemists, coupled with the theoretical framework provided by Werner and the quantitative methodologies developed by Job and Bjerrum, laid a robust foundation for the study of metal-ligand interactions. For researchers in materials science, catalysis, and drug development, an appreciation of these foundational studies provides a valuable context for the ongoing exploration of the vast and complex world of coordination chemistry.

References

- 1. Question: Werner's theory of coordination compounds with suitable example.. [askfilo.com]

- 2. Colorimetric Analysis of Copper Assay Method by Color - 911Metallurgist [911metallurgist.com]

- 3. scribd.com [scribd.com]

- 4. Spectroscopy in the early 20th century: Progress toward a transformative method - American Chemical Society [acs.digitellinc.com]

- 5. garfield.library.upenn.edu [garfield.library.upenn.edu]

An In-depth Technical Guide to the Physical and Chemical Properties of Tetraamminecopper(II) Nitrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetraamminecopper(II) nitrate, --INVALID-LINK--₂, is an inorganic coordination compound with notable energetic properties. This document provides a comprehensive overview of its physical and chemical characteristics, detailed experimental protocols for its synthesis and analysis, and visualizations of key chemical processes. The information presented is intended to serve as a technical resource for professionals in research, chemical sciences, and drug development who may encounter or utilize this compound in their work.

Physical Properties

Tetraamminecopper(II) nitrate is a crystalline solid with a characteristic deep blue to purple color. It is known to be soluble in water. While a precise melting point is not well-documented due to its tendency to decompose upon heating, its thermal behavior has been studied extensively.